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Introduction
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that

belongs to the versatile class of phenylboronic acids. These molecules are critical building

blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-

coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this

particular acid—featuring a fluorine atom, a propylcarbamoyl group, and the boronic acid

moiety—makes it a valuable reagent for introducing complex functionalities into target

molecules.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a

molecule, often enhancing metabolic stability, binding affinity, and bioavailability, which are

critical parameters in drug design. The propylcarbamoyl group provides an additional point for

hydrogen bonding and can influence solubility and molecular conformation. The boronic acid

group itself is not only a key reactant for carbon-carbon bond formation but is also recognized

as a pharmacophore in several FDA-approved drugs, capable of forming reversible covalent

bonds with biological targets like serine proteases.[1] This guide provides a summary of its

properties, a plausible synthetic route, and a key application protocol.
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Chemical Identity and Properties
The IUPAC name for the compound is [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid. While

extensive experimental data for this specific molecule is limited in public literature, the following

table summarizes its known properties and key computed descriptors.

Property Value Source

IUPAC Name

[2-fluoro-5-

(propylcarbamoyl)phenyl]boron

ic acid

[Internal]

CAS Number 874289-48-2

Molecular Formula C₁₀H₁₃BFNO₃

Molecular Weight 225.03 g/mol

Physical Form Expected to be a solid [Inferred]

Storage Sealed in dry, 2-8°C [2]

Experimental Protocols
Detailed experimental procedures for the synthesis and application of (2-Fluoro-5-
(propylcarbamoyl)phenyl)boronic acid are not readily available. The following protocols are

based on established synthetic methodologies for analogous compounds and represent

plausible and instructive procedures for its preparation and use.

Protocol 1: Plausible Synthesis
The synthesis can be envisioned as a two-step process starting from 4-carboxy-3-fluorobenzoic

acid: first, an amidation to form the N-propyl amide, followed by a directed ortho-metalation and

borylation to introduce the boronic acid group.

Step A: Synthesis of 4-Fluoro-3-(propylcarbamoyl)benzoic Acid

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-carboxy-3-fluorobenzoic

acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide

(DMF).
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Amide Coupling: Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or EDC) and

1.1 equivalents of a base (e.g., DIPEA). Stir for 10 minutes at room temperature.

Amine Addition: Add 1.2 equivalents of n-propylamine to the mixture.

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress

by Thin Layer Chromatography (TLC).

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash

sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by silica gel chromatography to yield the

intermediate amide.

Step B: Synthesis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Reaction Setup: Dissolve 1 equivalent of the intermediate from Step A in anhydrous

tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add 2.2 equivalents of a

strong base, such as sec-Butyllithium, dropwise while maintaining the temperature. The

position ortho to the fluorine and meta to the other groups is expected to be lithiated.

Borylation: After stirring for 1-2 hours at -78°C, add 1.5 equivalents of triisopropyl borate

dropwise.

Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional

12 hours. Quench the reaction by the slow addition of 1M HCl.

Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the combined

organic layers with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The

crude product can be purified by recrystallization or silica gel chromatography to afford the

final (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid.
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Protocol 2: Suzuki-Miyaura Cross-Coupling Application
This protocol describes a general procedure for using the title compound to synthesize a biaryl

product, a cornerstone reaction in drug development.

Reaction Setup: To a reaction vial, add (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic
acid (1.2 equivalents), the desired aryl halide (e.g., bromobenzene, 1.0 equivalent), a

palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium

carbonate (2.0 equivalents).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a

4:1 ratio).

Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12

hours. Monitor the reaction progress by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the layers.

Extraction: Extract the aqueous layer with ethyl acetate (2x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel

column chromatography to isolate the desired biaryl compound.

Visualized Workflows and Pathways
Plausible Synthetic Pathway
The following diagram illustrates a potential two-step synthetic route to obtain the title

compound.
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Step A: Amidation

Step B: Borylation

4-Carboxy-3-fluorobenzoic acid

4-Fluoro-3-(propylcarbamoyl)benzoic acid

 

n-Propylamine +
Coupling Agents

Intermediate from Step A
1. sec-BuLi, THF, -78°C

2. B(OiPr)3
3. H+

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid
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Caption: A plausible two-step synthesis of the target compound.

General Suzuki-Miyaura Coupling Workflow
This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing

the title boronic acid.
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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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